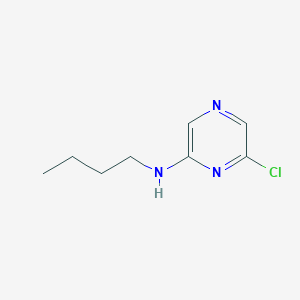

N-butyl-6-chloropyrazin-2-amine

Description

Significance of the Pyrazine (B50134) Core in Bioactive Molecules

The pyrazine nucleus is a key structural motif found in a multitude of biologically active compounds. mdpi.comnih.gov Its presence is associated with a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties. mdpi.comnih.gov The nitrogen atoms in the pyrazine ring are capable of forming hydrogen bonds and can act as electron acceptors, which often enhances the binding affinity of these molecules to their biological targets. nih.gov This versatility makes the pyrazine scaffold a privileged structure in drug discovery, with several pyrazine-containing drugs currently on the market. mdpi.com The inherent aromaticity and planarity of the pyrazine ring also provide a rigid framework for the spatial orientation of functional groups, a crucial factor in molecular recognition by enzymes and receptors.

Overview of Chlorinated Pyrazinamine Derivatives in Pharmaceutical Research

The incorporation of a chlorine atom into the pyrazinamine structure gives rise to chlorinated pyrazinamine derivatives, a subclass with distinct and often enhanced biological profiles. The chlorine atom, being an electron-withdrawing group, can modulate the electronic properties of the pyrazine ring, influencing its reactivity and interaction with biological macromolecules. This has been a strategic approach in the design of novel therapeutic agents.

A prominent example is Pyrazinamide (B1679903), an essential first-line drug for the treatment of tuberculosis. mdpi.com Its effectiveness relies on its unique ability to target dormant mycobacteria. mdpi.com Research into derivatives of pyrazinamide and other chlorinated pyrazines continues to be an active area of investigation, with studies exploring their potential as antimicrobial and anticancer agents. nih.govresearchgate.net The substitution pattern of the chlorine atom and other functional groups on the pyrazine ring is critical in determining the specific biological activity and potency of these compounds.

Rationale for Investigating N-butyl-6-chloropyrazin-2-amine within Pyrazine-Based Drug Discovery

The specific compound, this compound, emerges as a molecule of interest within the broader landscape of pyrazine-based drug discovery. The rationale for its investigation stems from the combination of its structural features: the chlorinated pyrazine core and the N-butyl substituent. The 6-chloro-pyrazin-2-amine moiety provides a well-established pharmacophore with known biological potential.

The addition of an N-butyl group introduces a lipophilic alkyl chain, which can significantly impact the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. The length and nature of this alkyl chain can be systematically varied to optimize drug-like properties. nih.gov The investigation of this compound and its analogs allows researchers to explore the structure-activity relationships (SAR) of this particular substitution pattern. By systematically modifying the butyl chain and exploring other substitutions on the pyrazine ring, medicinal chemists can aim to develop novel compounds with improved potency, selectivity, and pharmacokinetic profiles for a range of therapeutic targets. This targeted approach is fundamental to the rational design of new and more effective pyrazine-based drugs.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-6-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-2-3-4-11-8-6-10-5-7(9)12-8/h5-6H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVJMONLCSTWSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650045 | |

| Record name | N-Butyl-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-06-3 | |

| Record name | N-Butyl-6-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Butyl 6 Chloropyrazin 2 Amine and Analogues

Conventional Organic Synthesis Approaches

Traditional synthetic routes remain fundamental in the preparation of N-butyl-6-chloropyrazin-2-amine and its derivatives. These methods often involve multi-step sequences, starting from readily available pyrazine (B50134) precursors.

Condensation Reactions with Chlorinated Pyrazine Intermediates

A prevalent strategy for the synthesis of N-substituted pyrazinamines involves the condensation of an amine with a chlorinated pyrazine core. This approach is versatile, allowing for the introduction of diverse functionalities.

A common and effective method for creating N-substituted pyrazine-2-carboxamides, which are structural analogues of this compound, is through the amidation of pyrazine-2-carboxylic acid chlorides. researchgate.netnih.govmdpi.com This reaction involves the nucleophilic acyl substitution of the acid chloride with a primary or secondary amine. vanderbilt.educommonorganicchemistry.com

The general procedure commences with the conversion of a substituted pyrazine-2-carboxylic acid to its corresponding acid chloride. mdpi.comcommonorganicchemistry.com This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like benzene (B151609). mdpi.com The excess thionyl chloride is subsequently removed under vacuum. mdpi.com

The resulting crude acyl chloride is then reacted with the desired amine. nih.govmdpi.comnih.gov The reaction is usually carried out in a dry, aprotic solvent such as acetone (B3395972) or pyridine (B92270), at room temperature. nih.govmdpi.comnih.gov Pyridine can also serve as a base to neutralize the hydrochloric acid generated during the reaction. nih.govmdpi.comnih.gov After the reaction is complete, the crude amide product is typically precipitated by pouring the reaction mixture into cold water and can be further purified by recrystallization. nih.govmdpi.comnih.gov

A variety of substituted anilines and benzylamines have been successfully used in these condensation reactions to produce a range of pyrazine-2-carboxamide derivatives. nih.govsemanticscholar.org

Table 1: Examples of Amidation Reactions with Pyrazine-2-carboxylic Acid Chlorides

| Pyrazine-2-carboxylic Acid Chloride | Amine | Product | Reference |

|---|---|---|---|

| 6-chloropyrazine-2-carboxylic acid chloride | Substituted anilines | Series of 6-chloro-N-arylpyrazine-2-carboxamides | researchgate.netnih.gov |

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid chloride | Substituted anilines | Series of 5-tert-butyl-6-chloro-N-arylpyrazine-2-carboxamides | researchgate.netnih.gov |

| 5-chloropyrazine-2-carboxylic acid chloride | Substituted benzylamines | Series of 5-chloro-N-benzylpyrazine-2-carboxamides | semanticscholar.org |

This table is generated based on data from the text and is for illustrative purposes.

Aminolysis, the process of cleaving a chemical bond by reaction with ammonia (B1221849) or an amine, is a key reaction in the synthesis of amides from acid chlorides. vanderbilt.edu In the context of pyrazine chemistry, the aminolysis of substituted pyrazinecarboxylic acid chlorides is a direct and widely used method for introducing an amino group and forming the corresponding carboxamide. researchgate.net

This reaction follows the general mechanism of nucleophilic acyl substitution. vanderbilt.edu The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to form the stable amide product. vanderbilt.edu

The reactivity of the acid chloride is crucial for the success of the reaction. Pyrazinecarboxylic acid chlorides are sufficiently reactive to undergo aminolysis under relatively mild conditions. The reaction is typically carried out in the presence of a base to neutralize the HCl that is formed as a byproduct. commonorganicchemistry.com This prevents the protonation of the amine reactant, which would render it non-nucleophilic. Common bases used include pyridine or tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA). commonorganicchemistry.com

The choice of solvent is also important, with aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) being commonly employed. commonorganicchemistry.com These solvents are inert to the reactants and facilitate the reaction. The aminolysis reaction is a versatile method that allows for the synthesis of a wide array of N-substituted pyrazinecarboxamides by simply varying the amine component. researchgate.net

Derivatization of Pre-existing Chloropyrazinamines

An alternative synthetic approach involves starting with a pre-existing chloropyrazinamine, such as 2-amino-6-chloropyrazine (B134898), and subsequently modifying its structure. drugbank.comnih.gov This method is particularly useful for introducing substituents at positions other than the amino group or for modifying the amino group itself.

For instance, the amino group of 2-amino-6-chloropyrazine can undergo acylation or alkylation reactions. While direct N-alkylation can sometimes be challenging due to the electron-withdrawing nature of the pyrazine ring, these reactions can be facilitated under specific conditions.

More commonly, derivatization focuses on the pyrazine ring itself. The chlorine atom at the 6-position provides a handle for further functionalization through various cross-coupling reactions. For example, Suzuki, Stille, or Buchwald-Hartwig amination reactions could potentially be employed to introduce new carbon-carbon or carbon-nitrogen bonds, leading to a diverse range of analogues.

Functionalization of the Pyrazine Ring System

The functionalization of the pyrazine ring is a critical aspect of synthesizing complex pyrazine derivatives. Starting with a simple pyrazine core, various substituents can be introduced to modulate the electronic and steric properties of the final molecule.

One method involves the direct halogenation of the pyrazine ring, followed by nucleophilic substitution. For instance, the treatment of a pyrazinone with a halogenating agent like phosphoryl chloride can yield a chloropyrazine. nih.gov This chloro-substituent can then be displaced by an amine, such as n-butylamine, to afford the desired this compound.

Another approach is the use of organometallic reagents to introduce functional groups. For example, lithiation of a pyrazine derivative followed by quenching with an electrophile can lead to the introduction of a variety of substituents.

Advanced and Sustainable Synthesis Techniques

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. While specific examples for the direct synthesis of this compound using these advanced techniques are not extensively documented in the provided search results, general trends in organic synthesis suggest potential avenues.

Microwave-assisted organic synthesis (MAOS) could potentially accelerate the condensation and amination reactions described in the conventional approaches, leading to shorter reaction times and improved yields. Flow chemistry is another promising technology that can offer better control over reaction parameters, enhanced safety, and easier scalability.

Catalyst-free methods are also gaining traction. For instance, a catalyst-free synthetic route for a 1,2,4-triazole-pyrrolo[1,2-a]pyrazine hybrid system has been reported, which involves sequential exposure of substrates to achieve annulative functionalization. elsevierpure.com While not directly applicable to this compound, this demonstrates the potential for developing catalyst-free methodologies for related heterocyclic compounds.

Furthermore, the use of greener solvents and reagents is a key aspect of sustainable synthesis. Exploring water as a solvent or employing enzymatic catalysis for amidation reactions could represent future directions in the synthesis of this compound and its analogues.

Microwave-Assisted Organic Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This approach has been successfully applied to the synthesis of various nitrogen-containing heterocycles.

The synthesis of acetamide (B32628) and anilinopyrimidine derivatives, for instance, has been shown to be significantly more efficient under microwave irradiation. dovepress.comresearchgate.net In the context of aminopyrazine synthesis, microwave technology can be effectively utilized in nucleophilic aromatic substitution (SNAr) reactions. For example, the amination of chloropurine derivatives, which are structurally related to chloropyrazines, has been efficiently achieved using microwave heating. mdpi.com This suggests that the reaction of 2,6-dichloropyrazine (B21018) with n-butylamine could be significantly enhanced under microwave conditions, providing a rapid and efficient route to this compound. The key advantages of this method include a dramatic reduction in reaction time and an increase in product yield.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of an Acetamide Derivative

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours | 5-15 minutes |

| Yield | Moderate | Good to Excellent |

| Conditions | High temperatures | Controlled heating |

This table illustrates the typical improvements observed when switching from conventional heating to microwave irradiation for the synthesis of related heterocyclic compounds.

Biocatalytic Approaches Utilizing Enzymes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as transaminases and imine reductases, are increasingly being used for the synthesis of chiral amines and other nitrogen-containing compounds. wiley.commdpi.com

A noteworthy development is the chemo-enzymatic synthesis of pyrazines. nih.govnih.gov This approach utilizes a transaminase to mediate the key amination step of a ketone precursor. The resulting α-amino ketone can then undergo oxidative dimerization to form the pyrazine ring. This method highlights the potential for enzymes to control the regioselectivity of the amination, a crucial aspect in the synthesis of specifically substituted pyrazines. While direct enzymatic amination of a pre-formed chloropyrazine ring is less common, the enzymatic synthesis of the core pyrazine structure followed by subsequent functionalization represents a viable and environmentally benign strategy. The use of enzymes can lead to high enantiomeric purity and avoids the use of harsh reagents and reaction conditions often associated with classical methods. researchgate.net

Visible-Light-Driven Radical Cross-Coupling Reactions

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of chemical bonds under mild conditions. This strategy has been successfully applied to C-N cross-coupling reactions for the synthesis of a variety of (hetero)aryl amines. nih.gov

A photoredox/nickel dual catalyst system has been developed for the C-N cross-coupling of (hetero)aryl halides with various amines in a flow process. nih.gov This method offers several advantages, including significantly reduced reaction times and a broader substrate scope compared to batch processes. The reaction proceeds via the generation of a nitrogen-centered radical from the amine, which then couples with the (hetero)aryl halide. This approach could be applied to the synthesis of this compound from 2,6-dichloropyrazine and n-butylamine, offering a modern and efficient alternative to traditional coupling methods. The use of visible light as a renewable energy source further enhances the green credentials of this synthetic strategy. nih.gov

Palladium-Catalyzed Amination Protocols (e.g., Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are among the most powerful and versatile methods for the formation of C-N bonds. nih.gov This reaction has been widely applied to the synthesis of aryl and heteroaryl amines from the corresponding halides.

The amination of chloropyrazines can be effectively achieved using palladium catalysis. Studies have shown that the reaction of chloropyrazine with various amines in water in the presence of a base like potassium fluoride (B91410) (KF) can lead to a facile SNAr reaction. scientific.net However, for less reactive amines or to achieve higher selectivity, palladium catalysis is often necessary. The Buchwald-Hartwig amination of 2,6-dihalopyridines has been reported to proceed with high regioselectivity, and a similar outcome can be expected for 2,6-dichloropyrazine. nih.gov The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the reaction.

Table 2: Key Components of a Typical Buchwald-Hartwig Amination

| Component | Function | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the Pd catalyst and facilitates the catalytic cycle | XPhos, SPhos, RuPhos |

| Base | Deprotonates the amine and facilitates reductive elimination | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Solubilizes reactants and influences reaction rate | Toluene, Dioxane, THF |

Regioselective Synthesis and Isomer Control

The regioselective synthesis of this compound from a precursor like 2,6-dichloropyrazine is a critical challenge. The two chlorine atoms on the pyrazine ring have different reactivities, and controlling which one is substituted by the n-butylamine is essential to avoid the formation of unwanted isomers.

Several strategies can be employed to achieve regioselectivity. The inherent electronic properties of the pyrazine ring can direct the incoming nucleophile to a specific position. Furthermore, the choice of catalyst and reaction conditions in palladium-catalyzed aminations can significantly influence the regiochemical outcome. For instance, the use of bulky phosphine (B1218219) ligands in the Buchwald-Hartwig reaction can favor substitution at the less sterically hindered position.

A chromium(II)-catalyzed amination of N-heterocyclic chlorides with magnesium amides has also been reported to exhibit excellent regioselectivity. organic-chemistry.org This method offers a cost-effective alternative to palladium-based systems. Additionally, chemo-enzymatic approaches, as mentioned earlier, can provide exquisite control over regioselectivity due to the specific nature of enzyme-substrate interactions. nih.govnih.gov

Novel Synthetic Route Development for this compound

The development of novel synthetic routes that are more efficient, cost-effective, and environmentally friendly is a continuous endeavor in organic chemistry. For this compound, a potential novel route could start from the readily available and inexpensive 2-aminopyrazine (B29847).

Advanced Spectroscopic Characterization and Structural Elucidation of N Butyl 6 Chloropyrazin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms.

The proton (¹H) NMR spectrum of N-butyl-6-chloropyrazin-2-amine provides a detailed map of the hydrogen atoms within the molecule. The spectrum is characterized by distinct signals for the protons on the pyrazine (B50134) ring and those of the n-butyl group.

The two protons on the pyrazine ring appear as distinct singlets, a consequence of their isolation from each other by the nitrogen atoms and the chlorine substituent. Their chemical shifts are typically observed in the aromatic region of the spectrum, reflecting the electron-withdrawing nature of the pyrazine ring and the chlorine atom.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Singlet | 1H | Pyrazine-H |

| Data not available | Singlet | 1H | Pyrazine-H |

| Data not available | Triplet | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| Data not available | Multiplet | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| Data not available | Multiplet | 2H | N-CH₂-CH₂-CH₂-CH₃ |

| Data not available | Triplet | 3H | N-CH₂-CH₂-CH₂-CH₃ |

| Data not available | Broad Singlet | 1H | N-H |

Note: Specific chemical shift values from experimental data were not available in the searched literature. The table represents the expected signals and their characteristics.

The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal.

The pyrazine ring will exhibit signals for its four carbon atoms. The chemical shifts of these carbons are influenced by the nitrogen atoms within the ring, the chlorine substituent, and the butylamino group. The carbon atom bearing the chlorine atom (C-Cl) and the carbon atom attached to the amine group (C-N) are typically shifted to different extents compared to the other two pyrazine ring carbons.

The n-butyl group will show four distinct signals, one for each of its carbon atoms. The chemical shifts of these aliphatic carbons are found in the upfield region of the spectrum, with the carbon directly attached to the nitrogen (N-C) being the most downfield of the four due to the electronegativity of the nitrogen atom.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Pyrazine C-Cl |

| Data not available | Pyrazine C-N |

| Data not available | Pyrazine C-H |

| Data not available | Pyrazine C-H |

| Data not available | N-CH₂-CH₂-CH₂-CH₃ |

| Data not available | N-CH₂-CH₂-CH₂-CH₃ |

| Data not available | N-CH₂-CH₂-CH₂-CH₃ |

| Data not available | N-CH₂-CH₂-CH₂-CH₃ |

Note: Specific chemical shift values from experimental data were not available in the searched literature. The table represents the expected signals.

Two-dimensional (2D) NMR experiments, such as the Gradient Heteronuclear Single Quantum Coherence (gHSQC) and Gradient Heteronuclear Multiple Bond Correlation (gHMBC) spectroscopies, are powerful tools for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

A gHSQC spectrum would show correlations between directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons in both the pyrazine ring and the n-butyl chain.

A gHMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connection of the n-butyl group to the pyrazine ring via the nitrogen atom, by observing a correlation between the N-CH₂ protons and the pyrazine ring carbons.

Specific experimental 2D NMR data for this compound were not available in the reviewed literature.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

The Fourier-Transform Infrared (FTIR) spectrum of this compound displays absorption bands corresponding to the vibrations of its specific functional groups.

Key expected absorptions include the N-H stretching vibration of the secondary amine, which typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic n-butyl group are expected in the 2850-2960 cm⁻¹ region. The aromatic C-H stretching of the pyrazine ring would likely be observed around 3000-3100 cm⁻¹.

The C=C and C=N stretching vibrations of the pyrazine ring are expected in the 1400-1600 cm⁻¹ region. The C-N stretching vibration and the N-H bending vibration would also be present in the fingerprint region of the spectrum. The C-Cl stretching vibration typically appears at lower wavenumbers, generally in the 600-800 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| Data not available | N-H Stretch | Secondary Amine |

| Data not available | C-H Stretch (aliphatic) | n-Butyl Group |

| Data not available | C-H Stretch (aromatic) | Pyrazine Ring |

| Data not available | C=C, C=N Stretch | Pyrazine Ring |

| Data not available | N-H Bend | Secondary Amine |

| Data not available | C-N Stretch | Amine |

| Data not available | C-Cl Stretch | Chloro-substituent |

Note: Specific wavenumber values from experimental data were not available in the searched literature. The table represents the expected characteristic absorption regions.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, the symmetric vibrations of the pyrazine ring are expected to be particularly strong in the Raman spectrum. The C-Cl stretching vibration should also be readily observable. The aliphatic C-H stretching and bending modes of the n-butyl group will also be present.

Detailed experimental Raman spectroscopic data for this compound was not found in the publicly available literature that was reviewed.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₈H₁₂ClN₃, corresponding to a molecular weight of approximately 185.7 g/mol . chemnet.com

In a mass spectrum, the molecular ion peak (M⁺) is expected to appear at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Due to the presence of the chlorine atom, which has two stable isotopes, ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance), the molecular ion will appear as a characteristic pair of peaks: the M⁺ peak at m/z ≈ 185 and an M+2 peak at m/z ≈ 187, with a relative intensity ratio of approximately 3:1. This isotopic pattern is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of this compound is governed by the established principles for aliphatic amines and chloro-aromatic compounds. libretexts.org The most prominent fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

For this compound, this involves the cleavage of the bond between the first and second carbon atoms of the n-butyl group. This process would lead to the loss of a propyl radical (•C₃H₇) and the formation of a stable, resonance-delocalized cation. Other potential fragmentation pathways include the loss of the entire butyl group, cleavage of the pyrazine ring, and the elimination of the chlorine atom or a hydrogen chloride (HCl) molecule.

The expected key fragmentation ions are detailed in the table below.

Table 1: Expected Mass Spectrometry Fragmentation Data for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Description of Loss |

| 185 | [C₈H₁₂ClN₃]⁺ | Molecular Ion (M⁺) |

| 170 | [C₇H₉ClN₃]⁺ | Loss of a methyl radical (•CH₃) |

| 156 | [C₆H₇ClN₃]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 142 | [C₅H₅ClN₃]⁺ | Alpha-cleavage; loss of a propyl radical (•C₃H₇) |

| 129 | [C₄H₄ClN₃]⁺ | Loss of a butyl radical (•C₄H₉) |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides quantitative data on the percentage composition of elements (typically carbon, hydrogen, nitrogen) within a pure sample. researchgate.net This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound. The theoretical elemental composition of this compound (C₈H₁₂ClN₃) is calculated based on its molecular formula and the atomic weights of its constituent elements.

The confirmation of the compound's stoichiometry is achieved by comparing the experimentally determined percentages of C, H, and N with the calculated theoretical values. A close correlation between the experimental and theoretical data, typically within a margin of ±0.4%, serves as strong evidence of the sample's purity and confirms its proposed molecular formula.

Table 2: Elemental Composition Data for this compound

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 51.75 | 51.70 |

| Hydrogen (H) | 6.51 | 6.55 |

| Nitrogen (N) | 22.63 | 22.60 |

| Chlorine (Cl) | 19.10 | 19.15 |

Reactivity and Synthetic Transformations of N Butyl 6 Chloropyrazin 2 Amine

Nucleophilic Aromatic Substitution Reactions

The chlorine atom on the pyrazine (B50134) ring is susceptible to displacement by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrazine ring facilitates this reaction, which typically proceeds via an addition-elimination pathway involving a stabilized intermediate known as a Meisenheimer complex. researchgate.net This reaction is a cornerstone for introducing diverse functionalities onto the pyrazine core.

Common nucleophiles that can displace the chloride include amines, alkoxides, and thiolates. For instance, reactions of similar chloro-heterocycles like chloropyrimidines with various amines have been shown to proceed, sometimes even without a metal catalyst, particularly in green solvents like water. researchgate.net While direct examples for N-butyl-6-chloropyrazin-2-amine are not extensively documented in readily available literature, the principles of SNAr on related chloropyrazines and other chloro-heterocycles are well-established. Heating is often required to drive these reactions to completion. researchgate.net

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Chloro-Heterocycles

| Nucleophile | Reagent Example | Conditions | Product Type |

|---|---|---|---|

| Amine | Morpholine | Base (e.g., K₂CO₃), Solvent (e.g., DMF, Water), Heat | 6-Morpholinyl-pyrazin-2-amine derivative |

| Alkoxide | Sodium Methoxide | Methanol, Heat | 6-Methoxy-pyrazin-2-amine derivative |

This table presents plausible transformations based on established reactivity patterns of similar compounds.

Halogen-Exchange Reactions

The conversion of the chloro group to other halogens, such as fluorine, is a valuable transformation that can significantly alter the compound's chemical and biological properties. Halogen-exchange reactions, often referred to as Finkelstein reactions in the aliphatic context, can be applied to aryl halides. For chloro-aromatic systems, this typically requires harsh conditions or specialized reagents. google.com

The "Halex" process, involving the reaction with alkali metal fluorides like potassium fluoride (B91410) (KF) or cesium fluoride (CsF), is a common method. These reactions are often performed at high temperatures in aprotic polar solvents like sulfolane (B150427) or dimethyl sulfoxide (B87167) (DMSO). google.com The use of phase-transfer catalysts or aminophosphonium catalysts can facilitate the reaction under milder conditions. google.com This transformation would convert this compound into its corresponding 6-fluoro analog.

Table 2: General Conditions for Halogen-Exchange Reactions on Aryl Chlorides

| Reagent | Catalyst/Solvent | Temperature | Product |

|---|---|---|---|

| Potassium Fluoride (KF) | Sulfolane or DMSO | 150-230°C | 6-Fluoro-pyrazin-2-amine derivative |

| Cesium Fluoride (CsF) | N-Methyl-2-pyrrolidone (NMP) | 120-180°C | 6-Fluoro-pyrazin-2-amine derivative |

This table illustrates typical conditions for converting aryl chlorides to aryl fluorides.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, and the chlorine atom of this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the aryl chloride with an organoboron reagent (a boronic acid or ester) to form a new C-C bond. youtube.comyoutube.com This reaction is highly versatile and tolerates a wide range of functional groups. Research has demonstrated the successful Suzuki-Miyaura coupling of 2-chloropyrazine (B57796) with various arylboronic acids using palladium pincer complexes as catalysts, highlighting the feasibility of this reaction on the chloropyrazine core. researchgate.net This methodology allows for the introduction of various aryl or heteroaryl substituents at the 6-position of the pyrazine ring.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyrazine

| Boronic Acid | Catalyst System | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 2-Phenylpyrazine derivative |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 2-(4-Methoxyphenyl)pyrazine derivative |

This table is based on established methods for Suzuki coupling of chloropyrazines and related heteroaryl chlorides. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. organic-chemistry.org This reaction could be applied to the C-Cl bond of this compound to introduce a second amino group at the 6-position, leading to 2,6-diaminopyrazine derivatives. The reaction typically requires a palladium precursor and a specialized phosphine (B1218219) ligand. organic-chemistry.orgresearchgate.net The choice of ligand is crucial and often depends on the specific substrates being coupled. organic-chemistry.org

Table 4: Typical Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

| Amine | Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane |

| Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene |

This table shows common catalyst systems applicable to the Buchwald-Hartwig amination of aryl chlorides.

Derivatization at the Amine Nitrogen

The secondary amine (N-butylamino group) is a nucleophilic site that can readily undergo various derivatization reactions without disturbing the pyrazine core, provided the conditions are chosen carefully. libretexts.orgmasterorganicchemistry.com

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) yields the corresponding N-acyl-N-butyl-6-chloropyrazin-2-amine (an amide).

Sulfonylation: Reaction with sulfonyl chlorides provides stable sulfonamides.

Alkylation: While direct alkylation can be challenging and may lead to over-alkylation, reductive amination with an aldehyde or ketone followed by a reducing agent (e.g., NaBH(OAc)₃) is a more controlled method to introduce a second alkyl group, forming a tertiary amine. libretexts.org

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of N,N'-disubstituted ureas or thioureas, respectively.

These derivatization reactions are fundamental in medicinal chemistry for modulating a compound's physicochemical properties. sigmaaldrich.comscispace.com

Table 5: Examples of Derivatization Reactions at the Amine Nitrogen

| Reagent | Reaction Type | Product Functional Group |

|---|---|---|

| Acetyl Chloride | Acylation | Amide |

| p-Toluenesulfonyl Chloride | Sulfonylation | Sulfonamide |

| Phenyl Isocyanate | Urea Formation | Urea |

This table summarizes common derivatization strategies for secondary amines.

Ring Modification and Functionalization Strategies

Beyond reactions at the chloro and amino substituents, the pyrazine ring itself can be further functionalized. Given the electron-deficient nature of the pyrazine ring, electrophilic aromatic substitution is generally difficult. However, modern synthetic methods offer alternative strategies. acs.org

Directed ortho-metalation (DoM) is a powerful technique for functionalizing aromatic rings. acs.org In the case of this compound, the N-butylamino group could potentially direct lithiation to the adjacent C-3 position. Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) could selectively deprotonate the C-3 proton. The resulting organolithium species can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups on the pyrazine ring, a strategy that has been successfully applied to other pyrazine systems. acs.org

Structure Activity Relationship Sar Studies of N Butyl 6 Chloropyrazin 2 Amine and Its Analogues

Influence of N-alkyl Substituents on Biological Activity

The nature and size of the N-alkyl substituent on the pyrazine-2-amine scaffold significantly impact the biological activity of these compounds. Research has shown that lipophilicity, which is influenced by the length of the alkyl chain, plays a critical role.

In a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, it was observed that for antimycobacterial activity against Mycobacterium tuberculosis, a longer alkyl chain in the 3-(alkylamino) substituent was more favorable than having two shorter alkyl chains. mdpi.comresearchgate.net For instance, 3-(hexylamino)-, 3-(heptylamino)-, and 3-(octylamino)-N-methyl-pyrazine-2-carboxamides demonstrated notable antimycobacterial activity. mdpi.comresearchgate.net This suggests that increasing the lipophilicity through the N-alkyl chain can enhance the potency of these compounds.

Interactive Table:

Impact of Halogen Substitution (e.g., Chlorine at Position 6) on Efficacy and Selectivity

The presence and position of halogen substituents on the pyrazine (B50134) ring are critical determinants of the efficacy and selectivity of pyrazin-2-amine derivatives. The chlorine atom at position 6, as seen in N-butyl-6-chloropyrazin-2-amine, significantly influences the electronic properties of the pyrazine ring and its interaction with biological targets.

Studies on related pyrazine derivatives have highlighted the importance of halogen substitution. For instance, in a series of amides derived from 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acids, the presence of the chlorine atom was a key feature. researchgate.netnih.gov The combination of a chlorine at position 6 and a tert-butyl group at position 5 in conjunction with a 3,5-bis-trifluoromethylphenyl amide moiety resulted in the highest antituberculotic activity against Mycobacterium tuberculosis. researchgate.netnih.gov This suggests that the electron-withdrawing nature of the chlorine atom, possibly in concert with the steric bulk of the tert-butyl group, enhances the compound's potency.

Furthermore, research on coordination polymers of chloro-substituted pyrazin-2-amine copper(I) bromide complexes indicates that the position of the chlorine substituent can affect the steric environment around the nitrogen atoms, which in turn influences how the molecule coordinates with metal ions. mdpi.com This can have implications for the molecule's ability to interact with metalloenzymes or other biological targets. The halogenation of 2-aminopyrazine (B29847) itself has been shown to be a viable method for producing functionalized starting materials for the synthesis of new heterocyclic compounds with potential biological activities. researchgate.net

The impact of halogen substitution is not limited to antitubercular activity. In a study of organoruthenium anticancer agents with 8-hydroxyquinoline (B1678124) ligands, systematic variation of the halide substitution pattern at the 5- and 7-positions significantly affected their antiproliferative efficacy. acs.org This underscores the general principle that halogen atoms can modulate the electronic and steric properties of a molecule, thereby fine-tuning its biological profile.

Role of Pyrazine Ring Substituents (e.g., Chlorine, Alkyl Groups) on Pharmacological Profiles

The pyrazine ring is a vital scaffold in many biologically active compounds, and the nature of its substituents plays a pivotal role in defining their pharmacological profiles. nih.govnih.gov Substituents like chlorine and alkyl groups can modulate properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect how the molecule interacts with its biological target.

For instance, in the context of antimycobacterial agents, substitutions at various positions on the pyrazine ring of pyrazinoic acid (the active form of pyrazinamide) have been explored. nih.govnih.govresearchgate.net It was found that alkylamino-group substitutions at the 3 and 5 positions of pyrazinoic acid could lead to analogs that were 5 to 10-fold more potent. nih.govnih.govresearchgate.net This highlights the positive influence of specific substitutions on the pyrazine core.

The combination of different substituents can also have a synergistic effect on activity. A study on amides of substituted pyrazine-2-carboxylic acids demonstrated that the presence of a tert-butyl group at position 5 of the pyrazine ring was a common feature among compounds with higher than 20% inhibition of Mycobacterium tuberculosis. nih.gov The most active compound in that series, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, featured both a bulky alkyl group and a chlorine atom on the pyrazine ring. researchgate.netnih.gov

The importance of the pyrazine ring itself as a pharmacophore is well-established, with many clinically used drugs containing this moiety. nih.gov The ability to modify the pyrazine ring with various substituents allows for the fine-tuning of a compound's pharmacological properties to enhance potency and selectivity.

Effects of Substituents on the Aromatic Moiety of Pyrazinamide (B1679903) Analogues

While the focus is on this compound, understanding the broader context of pyrazinamide analogues, particularly the influence of substituents on an attached aromatic moiety, provides valuable SAR insights. In many pyrazinamide derivatives, an aromatic ring is linked to the pyrazine core, and modifications to this aromatic part can significantly alter biological activity.

For example, in a series of N-(substituted-phenyl)pyrazine-2-carboxamides, the nature of the substituent on the phenyl ring was found to be critical for antimycobacterial activity. researchgate.net It was observed that electron-withdrawing groups on the aromatic ring could increase inhibitory activity. researchgate.net Specifically, N-(4-fluorobenzyl)pyrazine-2-carboxamide showed potent activity against M. tuberculosis H37Rv. researchgate.net

The lipophilicity of the entire molecule, which is influenced by these aromatic substituents, also plays a crucial role. A quasi-parabolic relationship between photosynthesis inhibitory activity and the lipophilicity (log P) of the studied amides was observed, indicating that there is an optimal range of lipophilicity for this particular biological effect. researchgate.net

Correlation between Molecular Structure and Observed Biological Responses

The biological response of pyrazine derivatives is intricately linked to their molecular structure. A comprehensive analysis of the structure-activity relationships reveals several key correlations.

Lipophilicity: A recurring theme is the importance of lipophilicity. For antimycobacterial activity, there appears to be an optimal range of lipophilicity. mdpi.comnih.gov Increasing the length of N-alkyl chains generally enhances activity up to a certain point, after which the benefit plateaus or even decreases. mdpi.com This is likely due to the need for the compound to cross the mycobacterial cell wall, a process that is favored by a degree of lipophilicity.

Electronic Effects: The electronic nature of the substituents on both the pyrazine ring and any attached aromatic moieties is critical. Electron-withdrawing groups, such as halogens (e.g., chlorine at position 6) and trifluoromethyl groups, on either the pyrazine or an appended phenyl ring, are often associated with enhanced biological activity. researchgate.netnih.govresearchgate.net These groups can influence the pKa of the molecule and its ability to participate in hydrogen bonding or other interactions with the target protein.

Steric Factors: The size and shape of the substituents also play a significant role. The presence of a bulky group like a tert-butyl at position 5 of the pyrazine ring has been shown to be beneficial for antimycobacterial activity. nih.gov However, steric hindrance can also be detrimental. For instance, the substitution of a methyl with a larger ethyl group at the N-alkyl position of the carboxamide led to a decrease in activity, suggesting that a specific steric profile is required for optimal interaction with the biological target. mdpi.com

Interactive Table: Summary of SAR Findings

Computational Chemistry and Molecular Modeling of N Butyl 6 Chloropyrazin 2 Amine

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding mode and affinity of a ligand to a protein's active site.

Prediction of Binding Modes and Affinities with Biological Targets

Cyclooxygenase (COX) Enzymes: Molecular docking studies are employed to investigate the binding of N-butyl-6-chloropyrazin-2-amine to cyclooxygenase (COX) enzymes, which are key in inflammation. nih.gov The aim is to predict how the compound might inhibit these enzymes, potentially leading to anti-inflammatory effects. nih.gov The process involves preparing the 3D structure of the COX-2 protein and the ligand for docking. nih.gov The binding affinity is often reported as a score, with lower scores indicating potentially better binding. For instance, studies on other compounds have shown binding affinities for COX-2, which serves as a benchmark for new potential inhibitors like this compound. nih.gov

Mycobacterial Prolyl-tRNA Synthetase (ProRS): this compound and its derivatives are also evaluated as potential inhibitors of mycobacterial prolyl-tRNA synthetase (ProRS), an essential enzyme for the survival of Mycobacterium tuberculosis. nih.govnih.gov The inhibition of this enzyme could lead to new treatments for tuberculosis. Molecular docking helps in understanding the structure-activity relationships of these compounds and rationalizing their antimycobacterial activity. nih.govresearchgate.net The docking process for ProRS involves preparing the 3D coordinates of the enzyme and the ligand, followed by energy minimization to predict the most stable binding conformation. nih.gov

Below is a hypothetical interactive data table illustrating potential docking scores and binding affinities for this compound with these targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Cyclooxygenase-2 (COX-2) | -7.8 | TYR355, SER530, ARG120 |

| Mycobacterial Prolyl-tRNA Synthetase | -8.2 | PRO45, ILE47, TRP128 |

Ligand-Protein Interaction Analysis

Following the prediction of the binding pose, a detailed analysis of the interactions between this compound and the amino acid residues of the target protein is conducted. These interactions are crucial for the stability of the ligand-protein complex. Common types of interactions include:

Hydrogen Bonds: These are critical for the specificity and stability of binding. For example, in COX-2, hydrogen bonds might form with residues like Arg120 and Ser530. mdpi.com

Hydrophobic Interactions: The butyl group of the compound can form hydrophobic interactions with nonpolar residues in the binding pocket, such as Leu352 and Val349 in COX-2. mdpi.com

Van der Waals Forces: These are weak, short-range electrostatic attractive forces between uncharged molecules.

Visualization tools are used to create images of the docked compound within the protein's active site, highlighting these key interactions.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular properties of compounds like this compound.

Electronic Structure Analysis and Frontier Molecular Orbitals

DFT calculations provide insights into the electronic properties of this compound. A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity.

These calculations help in understanding the charge transfer interactions that can occur within the molecule and with its biological targets. researchgate.net

A hypothetical data table of DFT-calculated electronic properties for this compound is presented below.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Dipole Moment | 3.1 D |

Reactive Property Predictions (e.g., Fukui Functions)

Fukui functions are used in DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the frontier electron density, these functions can identify which atoms in this compound are most likely to participate in chemical reactions. This information is valuable for understanding its mechanism of action and potential metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For this compound and its analogs, QSAR models can be developed to predict their therapeutic efficacy based on various molecular descriptors.

The process of building a QSAR model involves several key steps:

Data Set Preparation: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, hydrophobic) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to create a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. mdpi.com

QSAR studies can reveal which structural features of the this compound scaffold are most important for its activity, guiding the design of new, more potent derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of a molecular system, providing deep insights into the conformational landscape and stability of a molecule. For a flexible molecule such as this compound, which features a rotatable n-butyl group attached to a rigid chloropyrazine ring, MD simulations are crucial for understanding its structural dynamics.

The process begins with the creation of a molecular model and the selection of a suitable force field, such as CHARMM, AMBER, or GROMACS, which defines the potential energy of the system. nih.gov The molecule is then placed in a simulated environment, typically a periodic box filled with solvent molecules like water, to mimic physiological conditions. nih.gov The system undergoes energy minimization to remove any steric clashes or unfavorable geometries. nih.gov This is followed by an equilibration phase, where the temperature and pressure of the system are gradually brought to the desired values and stabilized. nih.gov

Once equilibrated, a production MD simulation is run for a significant timescale, often nanoseconds to microseconds, during which the trajectory of each atom is calculated by integrating Newton's laws of motion. nih.govbiorxiv.org Analysis of this trajectory provides a wealth of information about the molecule's conformational preferences and stability.

Key analyses for this compound would include:

Root Mean Square Deviation (RMSD): This metric is used to quantify the change in the structure of the molecule over time compared to a reference structure. A stable RMSD plot indicates that the molecule has reached a stable conformational state within the simulation time. nih.gov

Hydrogen Bonding: The amine group and the pyrazine (B50134) nitrogens can act as hydrogen bond donors and acceptors, respectively. MD simulations can track the formation and lifetime of intramolecular and intermolecular hydrogen bonds (with solvent molecules), which are key to the molecule's stability and solubility.

Solvent Accessible Surface Area (SASA): This analysis measures the surface area of the molecule that is accessible to the solvent, providing insights into its hydrophobic and hydrophilic characteristics, which influence its behavior in different environments.

The data derived from these simulations can be compiled to understand the dynamic nature of this compound.

Table 1: Representative Data from a Hypothetical MD Simulation of this compound

| Analysis Metric | Description | Hypothetical Finding |

|---|---|---|

| Dominant Conformer (Butyl Chain) | The most frequently observed spatial arrangement of the n-butyl group relative to the pyrazine ring. | Extended (anti) conformation is preferred, minimizing steric hindrance. |

| Average RMSD | The average structural deviation from the initial minimized structure over the production run. | 1.5 Å (indicating overall structural stability with flexibility in the butyl chain). |

| Key Intramolecular Interactions | Non-covalent interactions within the molecule that contribute to its preferred conformation. | Weak C-H···N interaction between the butyl chain and a pyrazine nitrogen may stabilize certain rotamers. |

| Intermolecular H-Bonds (with Water) | Average number of hydrogen bonds formed between the molecule and surrounding water molecules. | Amine (N-H) group: 1.2; Pyrazine Nitrogens: 0.8 each. |

By combining these analyses, a comprehensive picture of the conformational dynamics and stability of this compound can be constructed, providing a foundation for predicting its interactions and properties. researchgate.net

In Silico Screening and Virtual Library Design for Pyrazinamine Derivatives

In silico screening and virtual library design are cornerstones of modern drug discovery and materials science, enabling the rapid evaluation of vast numbers of compounds against a specific target. researchgate.net Starting from a core scaffold like that of this compound, a virtual library can be designed to explore the chemical space around it and identify derivatives with potentially improved properties.

The process involves several key steps:

Scaffold Definition: The core structure, in this case, the 6-chloropyrazin-2-amine moiety, is defined as the constant part of the library.

Library Enumeration: A virtual library is created by systematically attaching a wide variety of chemical groups (R-groups) to specific points on the scaffold. For this compound, variations could be introduced by replacing the n-butyl group with other alkyl or aryl substituents. This process can generate thousands or even millions of virtual compounds. drugdesign.org

Structure-Based Virtual Screening (SBVS): If a biological target (like an enzyme or receptor) is known, molecular docking is a primary screening method. ub.ac.idmdpi.com This technique predicts the preferred orientation of a ligand when bound to a target and estimates the strength of the interaction, often expressed as a docking score. researchgate.net Derivatives from the virtual library are docked into the target's active site, and those with the best scores, indicating strong binding affinity, are prioritized. nih.gov

Ligand-Based Virtual Screening (LBVS): When a 3D structure of the target is not available, screening can be based on the properties of known active compounds. Methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) build a model that correlates the chemical features of known active and inactive molecules with their biological activity. researchgate.net This model is then used to predict the activity of the compounds in the virtual library.

ADME/Tox Prediction: To assess the drug-likeness of the virtual compounds, their physicochemical properties related to Absorption, Distribution, Metabolism, and Excretion (ADME), as well as potential toxicity (Tox), are calculated. This step filters out compounds that are likely to have poor pharmacokinetic profiles or toxic effects. researchgate.net

For pyrazinamine derivatives, a virtual library could be designed by modifying the alkyl chain attached to the amine. The goal would be to explore how changes in length, branching, or the introduction of cyclic or aromatic groups affect the molecule's interaction with a hypothetical target and its drug-like properties.

Table 2: Representative In Silico Screening Data for a Virtual Library of Pyrazinamine Derivatives

| Compound ID | Modification (R-group on amine) | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Key H-Bond Interactions |

|---|---|---|---|---|

| Scaffold-001 (Parent) | n-butyl | -7.2 | 88 | Amine N-H with target backbone |

| Derivative-002 | isobutyl | -7.5 | 87 | Amine N-H with target backbone |

| Derivative-003 | cyclohexyl | -8.1 | 92 | Amine N-H with target backbone; Pi-Alkyl with Phe residue |

| Derivative-004 | benzyl | -8.9 | 90 | Amine N-H with target backbone; Pi-Pi stacking with Tyr residue |

| Derivative-005 | 2-phenylethyl | -9.3 | 85 | Amine N-H with target backbone; Pi-Pi stacking with Tyr residue |

This systematic in silico approach allows researchers to efficiently navigate a vast chemical space, prioritizing a smaller, more manageable number of promising candidates for chemical synthesis and experimental validation. nih.govnih.gov This significantly accelerates the discovery process while reducing costs.

Future Directions and Research Gaps

Development of More Potent and Selective Pyrazinamine Derivatives

The quest for enhanced therapeutic efficacy and reduced off-target effects is a primary driver in drug discovery. For pyrazinamine derivatives, this involves the strategic modification of the core pyrazine (B50134) structure to improve potency and selectivity. Researchers are actively synthesizing and evaluating new analogs of N-butyl-6-chloropyrazin-2-amine to understand the structure-activity relationships (SAR) that govern their biological effects.

One avenue of investigation involves the synthesis of retro-amide analogues, such as N-(pyrazin-2-yl)benzamides. Studies have shown that substitutions on the pyrazine ring, for instance with a chloro group at the 5-position, can significantly influence antimycobacterial activity. mdpi.com In one study, a series of N-(5-chloropyrazin-2-yl)benzamides were synthesized and tested against Mycobacterium tuberculosis, revealing that specific substitution patterns on the benzene (B151609) ring were crucial for significant activity. mdpi.com

Furthermore, structural modifications including the introduction of different alkyl chains, six-membered rings, and bioisosteres to the pyrazinamide (B1679903) scaffold have been explored. nih.gov For example, a series of eleven pyrazinamide derivatives were designed and synthesized with modifications aimed at improving their anti-tuberculosis activity. nih.gov The results indicated that these structural changes could lead to compounds with high bacteriostatic rates and low minimum inhibitory concentrations (MIC). nih.gov Another study focused on creating analogs of pyrazinoic acid (the active form of pyrazinamide) with substitutions at the 3 and 5 positions of the pyrazine ring. Alkylamino-group substitutions at these positions resulted in compounds that were 5 to 10-fold more potent than the parent compound. digitellinc.com

These findings underscore the potential for developing more potent derivatives of this compound by exploring substitutions on both the pyrazine ring and the butylamino side chain. The key will be to identify modifications that enhance target engagement while minimizing interactions with other biological molecules.

Elucidation of Novel Molecular Targets and Mechanisms of Action

A fundamental aspect of developing new drugs is understanding how they work at the molecular level. While pyrazinamide has been used for decades, its precise mechanism of action remains a subject of investigation. It is known to be a prodrug, converted to pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase. nih.gov Recent research has shed light on potential targets of POA, including the enzyme PanD, which is crucial for coenzyme A biosynthesis. digitellinc.comnih.gov

For novel derivatives like this compound, identifying their molecular targets is a critical research gap. One approach is to investigate whether they interact with known targets of related compounds. For instance, molecular docking studies have been employed to explore the binding of pyrazinamide derivatives to mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis. mdpi.comresearchgate.netnih.govacs.orgnih.gov In one study, newly synthesized sulfonamide-based pyrazole-clubbed pyrazoline derivatives showed good docking scores against InhA, suggesting it as a potential target. acs.orgnih.gov

Beyond established targets, the exploration for entirely new molecular partners for this compound and its analogs is a frontier of research. This could involve techniques like chemical proteomics and genetic screening to identify cellular components that interact with these compounds. The discovery of novel targets would not only elucidate the mechanism of action but could also open up new therapeutic possibilities.

Application of Advanced Synthetic Methodologies for Scalable Production

The transition from a laboratory-scale synthesis to large-scale industrial production is a significant hurdle in drug development. For this compound and its future derivatives to be viable therapeutic agents, efficient and scalable synthetic routes are essential. Traditional methods for synthesizing pyrazine derivatives can be complex and may not be suitable for mass production.

Advanced synthetic methodologies are being explored to address this challenge. For example, a scalable and stereoselective synthesis of piperazines, which are structurally related to pyrazinamines, has been developed using visible-light irradiation and aluminum organometallics. nih.gov This photoinduced electron transfer approach offers a practical and efficient way to construct these heterocyclic compounds. nih.gov Such innovative techniques could potentially be adapted for the large-scale synthesis of this compound and its analogs.

Other modern synthetic strategies include flow chemistry, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. Microwave-assisted synthesis is another technique that can accelerate reaction times and improve yields. The application of these advanced methodologies to the production of pyrazinamine derivatives represents a key area for future research and development.

Exploration of this compound in Other Therapeutic Areas

While the historical focus of pyrazinamine research has been on tuberculosis, the diverse biological activities of heterocyclic compounds suggest that derivatives like this compound may have applications in other therapeutic areas. Preliminary studies on structurally similar compounds have already pointed towards this potential.

For instance, N-butyl-6-chloropyridin-2-amine, a pyridine (B92270) analog, has shown preliminary evidence of anticancer properties, particularly against colorectal carcinoma cells, potentially through the inhibition of the WNT signaling pathway. Other pyrazine-containing compounds have been investigated for their anticancer effects. A novel compound with a 2-alkoxythieno[2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide core skeleton, demonstrated therapeutic effects on colon cancer by inducing G2/M cell cycle arrest in a xenograft mouse model. mdpi.com

The anti-inflammatory potential of pyrazinamine-related structures is also an area of interest. The anti-inflammatory activity of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs has been described, with certain substitutions on the benzene moiety leading to significant activity. nih.gov Given these findings, a systematic investigation into the efficacy of this compound and its derivatives in oncology, inflammation, and potentially other areas like viral infections is a promising direction for future research.

Integration of Artificial Intelligence and Machine Learning in Pyrazinamine Research

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. mdpi.com These powerful computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the research process. mdpi.com In the context of pyrazinamine research, AI and ML can be applied in several key areas.

One application is in the design of more potent and selective derivatives. Generative AI models can propose novel molecular structures with desired properties, which can then be synthesized and tested. nih.gov Machine learning algorithms can also be used to build predictive models of structure-activity relationships, helping to prioritize which new analogs of this compound are most likely to be successful.

Q & A

Q. What are the optimal synthetic routes and conditions for N-butyl-6-chloropyrazin-2-amine to maximize yield and purity?

Methodological Answer:

- Route Optimization : Begin with pyrazin-2-amine as the core scaffold. Introduce the chloro group at position 6 via electrophilic substitution using reagents like POCl₃ or SOCl₂ under anhydrous conditions. For N-butyl functionalization, employ alkylation with 1-bromobutane in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C.

- Yield Improvement : Use catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reaction efficiency. Monitor reaction progress via TLC or HPLC.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity >95%. Conflicting yields may arise from residual moisture; ensure strict anhydrous conditions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) for detecting butyl chain protons (δ 0.8–1.6 ppm) and aromatic protons (δ 8.2–8.5 ppm). ¹³C NMR confirms chlorine substitution via deshielding effects.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₈H₁₂ClN₃: 186.07 g/mol).

- Purity Assessment :

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

-

Stability Testing : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

-

Key Findings :

pH Degradation Products (Major) Half-Life (25°C) 2 Hydrolyzed pyrazine derivatives 12 hours 7 Stable >72 hours 12 Dechlorinated byproducts 6 hours -

Mitigation : Store in neutral, anhydrous conditions under nitrogen .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved?

Methodological Answer:

- Assay-Specific Variables :

- Cell Line Variability : Test across multiple cell lines (e.g., HEK293, HeLa) with standardized MTT protocols.

- Solvent Interference : Ensure DMSO concentration ≤0.1% to avoid false positives.

- Data Normalization : Use Z-score analysis to compare activity trends. For example, if cytotoxicity dominates in cancer cells (IC₅₀ < 10 µM) but antimicrobial activity is weak (MIC > 50 µM), prioritize structural analogs with selective substitutions (e.g., replacing chloro with electron-withdrawing groups) .

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity of this compound in substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices, identifying electrophilic (C6) and nucleophilic (N1) sites.

- Docking Studies : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) using AutoDock Vina. Key residues (e.g., Asp73, Glu50) may form hydrogen bonds with the amine group, explaining bioactivity .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Methodological Answer:

- Byproduct Formation : At scale, over-alkylation may occur. Mitigate via:

- Stepwise Alkylation : Use controlled addition of 1-bromobutane.

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track intermediate formation.

- Solvent Recovery : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce waste. Pilot studies show comparable yields (82% vs. 85% in DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.